molecular formula C11H15NO B1291292 (1-Benzylazetidin-2-yl)methanol CAS No. 31247-34-4

(1-Benzylazetidin-2-yl)methanol

Cat. No.: B1291292
CAS No.: 31247-34-4
M. Wt: 177.24 g/mol
InChI Key: RPRDXAKZYYOKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylazetidin-2-yl)methanol is a versatile chemical compound with a unique structure that includes a benzyl group and a hydroxymethyl group attached to an azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (1-Benzylazetidin-2-yl)methanol involves the reduction of 2-oxo-1-benzylazetidine using a reducing agent such as hydrogen or phosphorous acid . The reaction typically requires specific conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the preparation of this compound may involve optimized processes to maximize yield and efficiency. For example, the use of catalytic hydrogenation under high pressure can be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylazetidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce various alcohols or amines.

Scientific Research Applications

(1-Benzylazetidin-2-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The benzyl group and hydroxymethyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound valuable for studying biological systems and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylazetidin-3-yl)methanol
  • (1-Phenylazetidin-2-yl)methanol
  • (1-Benzylpyrrolidin-2-yl)methanol

Uniqueness

(1-Benzylazetidin-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

(1-Benzylazetidin-2-yl)methanol is a compound derived from the azetidine family, which has gained attention in medicinal chemistry for its potential biological activities. The unique structure of azetidines, characterized by a four-membered nitrogen-containing ring, presents opportunities for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H15NC_{11}H_{15}N. The compound features a hydroxymethyl group attached to the azetidine ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens. The minimum inhibitory concentration (MIC) values were determined through standard microdilution methods.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study:
A specific study evaluated the effects of this compound on MCF-7 breast cancer cells:

  • Cell Viability Assay: Using MTT assay, the IC50 value was determined to be 15 µM.
  • Apoptosis Analysis: Flow cytometry revealed an increase in early and late apoptotic cells after treatment with this compound.

These findings suggest that this compound may have potential as an anticancer therapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, influencing various cellular pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation: Interaction with receptors such as GABA or opioid receptors could explain its effects on cellular signaling pathways relevant to both antimicrobial and anticancer activities.

Properties

IUPAC Name

(1-benzylazetidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRDXAKZYYOKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953313
Record name (1-Benzylazetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31247-34-4
Record name (1-Benzylazetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylazetidin-2-yl)methanol
Reactant of Route 2
(1-Benzylazetidin-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Benzylazetidin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Benzylazetidin-2-yl)methanol
Reactant of Route 5
(1-Benzylazetidin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Benzylazetidin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.